(3-(o-Tolyl)isoxazol-5-yl)methanol
Overview
Description
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can bind to various biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives are known for their significant biological interests, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The safety data sheet suggests that the compound should be handled in a well-ventilated place, indicating that it may have certain volatility .
Result of Action
One source suggests that a similar compound, (3-p-tolyl-isoxazol-5-yl)-methanol, has been shown to have antibacterial activity and has been found to be active against staphylococcus aureus and human glioblastoma cells .
Action Environment
The safety data sheet suggests that the compound should be stored in a well-ventilated place, indicating that the environment may influence its stability .
Preparation Methods
The synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanol typically involves the reaction of o-tolyl isoxazole with formaldehyde under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer . Industrial production methods are not widely documented, indicating that this compound is mainly produced for research purposes rather than large-scale industrial applications .
Chemical Reactions Analysis
(3-(o-Tolyl)isoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Scientific Research Applications
(3-(o-Tolyl)isoxazol-5-yl)methanol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: Researchers use this compound to investigate its biological activity and potential therapeutic applications.
Medicine: Although not used directly as a drug, it may be involved in the development of new pharmaceuticals.
Comparison with Similar Compounds
(3-(o-Tolyl)isoxazol-5-yl)methanol can be compared with other isoxazole derivatives, such as:
(3-Phenylisoxazol-5-yl)methanol: Similar in structure but with a phenyl group instead of an o-tolyl group.
(3-(p-Tolyl)isoxazol-5-yl)methanol: Similar but with a p-tolyl group instead of an o-tolyl group.
(3-(m-Tolyl)isoxazol-5-yl)methanol: Similar but with an m-tolyl group instead of an o-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
[3-(2-methylphenyl)-1,2-oxazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)11-6-9(7-13)14-12-11/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNUCDAEKSZWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734725 | |
Record name | [3-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-56-3 | |
Record name | 3-(2-Methylphenyl)-5-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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